(5-Methylbenzofuran-2-yl)methanol
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Overview
Description
Preparation Methods
One common synthetic route involves the cyclization of appropriate precursors under specific reaction conditions to form the benzofuran ring, followed by functional group modifications to introduce the desired substituents . Industrial production methods may involve optimized reaction conditions and catalysts to achieve high yields and purity.
Chemical Reactions Analysis
(5-Methylbenzofuran-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The benzofuran ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Major products formed from these reactions include oxidized or reduced derivatives and substituted benzofuran compounds.
Scientific Research Applications
(5-Methylbenzofuran-2-yl)methanol has several scientific research applications:
Mechanism of Action
The mechanism of action of (5-Methylbenzofuran-2-yl)methanol involves its interaction with specific molecular targets and pathways. For instance, benzofuran derivatives are known to inhibit certain enzymes or receptors, leading to their biological effects . The exact molecular targets and pathways depend on the specific derivative and its intended application.
Comparison with Similar Compounds
(5-Methylbenzofuran-2-yl)methanol can be compared with other benzofuran derivatives such as:
2-Benzofuranmethanol: Lacks the methyl group at the 5-position, which may affect its biological activity and chemical reactivity.
5-Methylbenzofuran: Lacks the hydroxymethyl group at the 2-position, which may influence its solubility and reactivity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other benzofuran derivatives.
Properties
IUPAC Name |
(5-methyl-1-benzofuran-2-yl)methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O2/c1-7-2-3-10-8(4-7)5-9(6-11)12-10/h2-5,11H,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSDXPMZBNLRZNI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=C2)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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